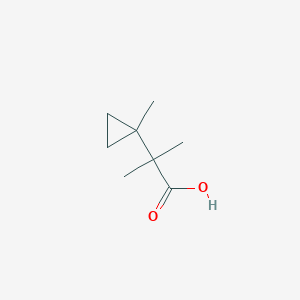
2-Methyl-2-(1-methylcyclopropyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(1-methylcyclopropyl)propanoic acid is a carboxylic acid derivative with the molecular formula C8H14O2. This compound is characterized by a cyclopropyl group attached to a propanoic acid backbone, making it an interesting subject for chemical research due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1-methylcyclopropyl)propanoic acid typically involves the alkylation of a cyclopropane derivative followed by carboxylation. One common method includes the reaction of 1-methylcyclopropylmethanol with a strong base such as sodium hydride, followed by the addition of methyl iodide to form the corresponding ester. This ester is then hydrolyzed under acidic conditions to yield the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, while automated systems ensure precise control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(1-methylcyclopropyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(1-methylcyclopropyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(1-methylcyclopropyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can induce strain in the molecular structure, enhancing its reactivity and binding affinity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpropanoic acid: Lacks the cyclopropyl group, making it less reactive.
2-Cyclopropylpropanoic acid: Similar structure but without the methyl group on the cyclopropyl ring.
2-Methyl-2-phenylpropanoic acid: Contains a phenyl group instead of a cyclopropyl group, leading to different chemical properties.
Uniqueness
2-Methyl-2-(1-methylcyclopropyl)propanoic acid is unique due to the presence of both a methyl and a cyclopropyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
2-methyl-2-(1-methylcyclopropyl)propanoic acid |
InChI |
InChI=1S/C8H14O2/c1-7(2,6(9)10)8(3)4-5-8/h4-5H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
OZLYFDCOKHGVDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)C(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15301361.png)

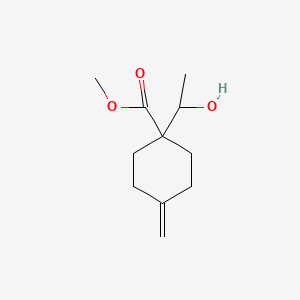
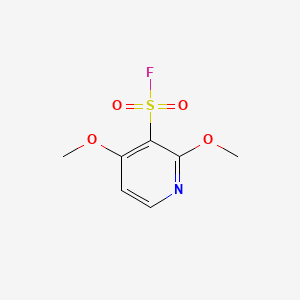
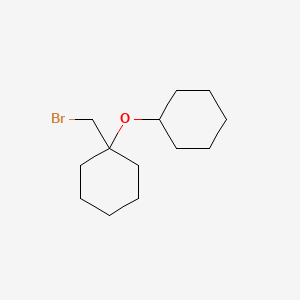
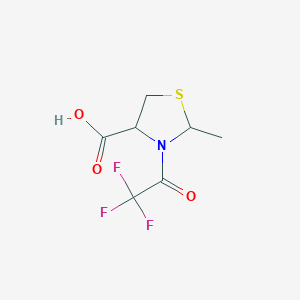
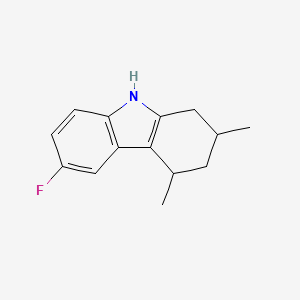

![Cyclohexanone, 3-[(4-chlorophenyl)thio]-](/img/structure/B15301395.png)

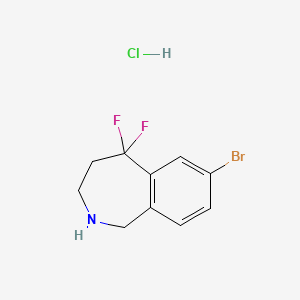
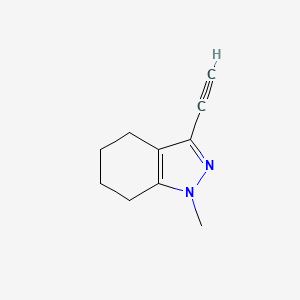

![3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15301421.png)
